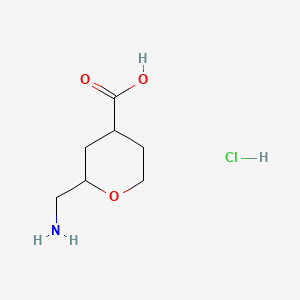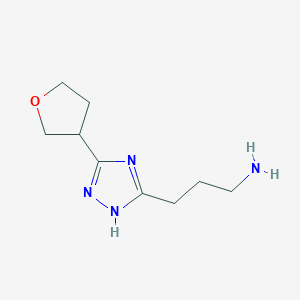![molecular formula C8H18Cl2N2 B13481181 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of appropriate amine precursors under controlled conditions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Análisis De Reacciones Químicas
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways. .
Comparación Con Compuestos Similares
1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-azabicyclo[2.2.2]octane and quinuclidine share structural similarities with this compound.
Uniqueness: The presence of the methanamine group in this compound imparts unique reactivity and binding properties, distinguishing it from other bicyclic amines
Propiedades
Fórmula molecular |
C8H18Cl2N2 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H |
Clave InChI |
PTQVQKCKSOXUIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CN2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


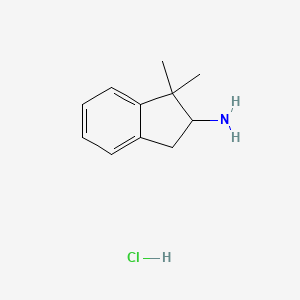
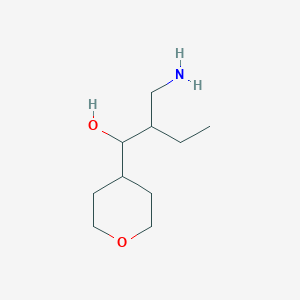
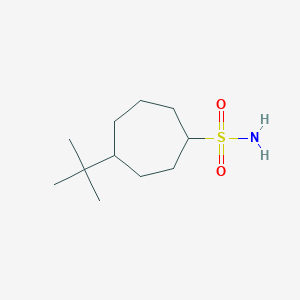

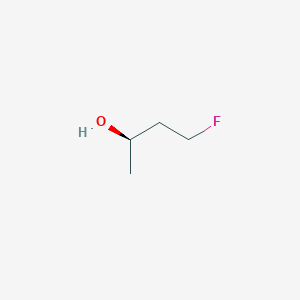
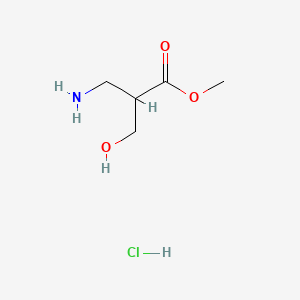




amine](/img/structure/B13481166.png)
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
